6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H20ClN3O2S and its molecular weight is 365.88. The purity is usually 95%.
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Scientific Research Applications
- Novel Synthesis and Biological Activities : Compounds synthesized from pyridoxal hydrochloride and N-arylcyanoacetamides demonstrated significant activity against various bacterial and fungal strains, showcasing their potential as antimicrobial agents (Zhuravel et al., 2005).
- Development of Pyridothienopyrimidines and Pyridothienotriazines : These compounds were synthesized and evaluated for their antimicrobial activities. Some showed promising results, indicating their potential use in medical applications (Abdel-rahman et al., 2002).
- Mycobacterium tuberculosis Inhibitors : Derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide were designed and synthesized. They were evaluated for their inhibitory activities against Mycobacterium tuberculosis, highlighting their potential in the treatment of tuberculosis (Samala et al., 2014).
- Antimycobacterial Activity : Synthesized derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and hexahydrocycloocta[b]thiophene-3-carboxamide showed activity against Mycobacterium tuberculosis, indicating their potential in developing new antimycobacterial agents (Nallangi et al., 2014).
properties
IUPAC Name |
6-methyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-20-8-7-12-13(10-20)23-17(15(12)16(18)22)19-14(21)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3,(H2,18,22)(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJNALUFJZYHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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